molecular formula C9H10BrFO2 B8169258 2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene

2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene

Cat. No.: B8169258
M. Wt: 249.08 g/mol
InChI Key: RFYVBTNASUPRLC-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, and a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the methoxyethoxy group. One common method involves the reaction of 2-bromo-1-fluorobenzene with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows the compound to participate in various chemical reactions, which can modify its structure and properties. These modifications can affect the compound’s interaction with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The combination of bromine, fluorine, and methoxyethoxy groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-bromo-1-fluoro-3-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-5-6-13-8-4-2-3-7(11)9(8)10/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYVBTNASUPRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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